molecular formula C13H17NO4S B6501095 (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate CAS No. 1373821-40-9

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate

Cat. No.: B6501095
CAS No.: 1373821-40-9
M. Wt: 283.35 g/mol
InChI Key: VKIUUCTXKDJAHR-UHFFFAOYSA-N
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Description

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate: is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a benzyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Methanesulfonation: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The methanesulfonate ester group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Hydroxyl-substituted pyrrolidinones.

    Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving sulfonate esters.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential pharmaceutical agents, especially those targeting neurological disorders.

Industry:

    Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate involves its interaction with biological molecules through its reactive functional groups. The methanesulfonate ester can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

  • (1-benzyl-5-oxopyrrolidin-3-yl)methyl acetate
  • (1-benzyl-5-oxopyrrolidin-3-yl)methyl benzoate
  • (1-benzyl-5-oxopyrrolidin-3-yl)methyl tosylate

Comparison:

  • Uniqueness: The methanesulfonate ester group in (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate provides unique reactivity compared to other esters like acetate or benzoate. It is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis.
  • Applications: While similar compounds may also be used in organic synthesis and drug development, the specific reactivity of the methanesulfonate ester makes this compound particularly useful in applications requiring selective modification of biological molecules.

Properties

IUPAC Name

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-19(16,17)18-10-12-7-13(15)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUUCTXKDJAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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